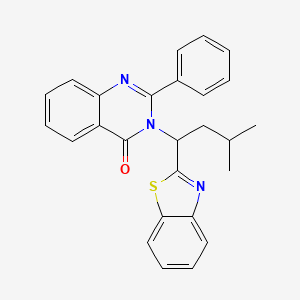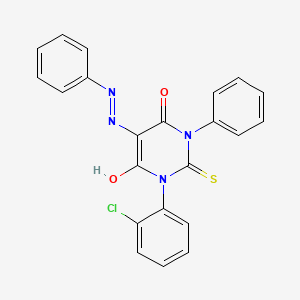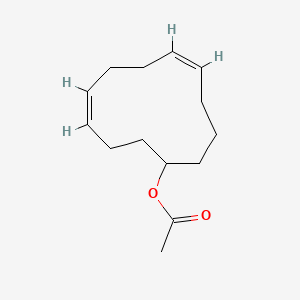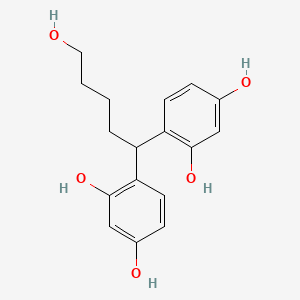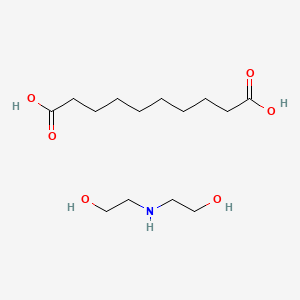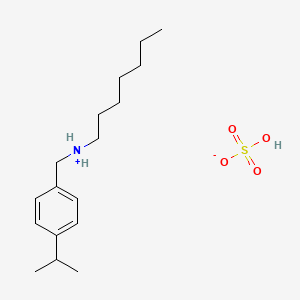
p-Isopropylbenzylheptylamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Isopropylbenzylheptylamine sulfate: is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a heptylamine chain The sulfate group is attached to the nitrogen atom of the heptylamine chain, forming a sulfate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylbenzylheptylamine sulfate typically involves a multi-step process:
Alkylation Reaction: The initial step involves the alkylation of benzylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. This reaction forms p-isopropylbenzylamine.
Amine Formation: The p-isopropylbenzylamine is then reacted with heptyl bromide in the presence of a base to form p-isopropylbenzylheptylamine.
Sulfonation: Finally, the p-isopropylbenzylheptylamine is treated with sulfuric acid to form the sulfate salt, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Isopropylbenzylheptylamine sulfate can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: p-Isopropylbenzylheptylamine sulfate can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.
Medicine:
Drug Development: this compound can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Surfactants: The compound can be used in the formulation of surfactants and detergents.
Polymer Additives: It may be used as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of p-Isopropylbenzylheptylamine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cell signaling pathways, it may interact with receptors, modulating the downstream signaling events. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
p-Isopropylbenzylamine: Similar structure but lacks the heptylamine chain and sulfate group.
Heptylamine: Contains the heptylamine chain but lacks the benzyl and isopropyl groups.
Benzylamine: Contains the benzyl group but lacks the isopropyl and heptylamine chains.
Uniqueness: p-Isopropylbenzylheptylamine sulfate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
63991-60-6 |
|---|---|
Molecular Formula |
C17H31NO4S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
heptyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C17H29N.H2O4S/c1-4-5-6-7-8-13-18-14-16-9-11-17(12-10-16)15(2)3;1-5(2,3)4/h9-12,15,18H,4-8,13-14H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
CMXAHMLCIIBQND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
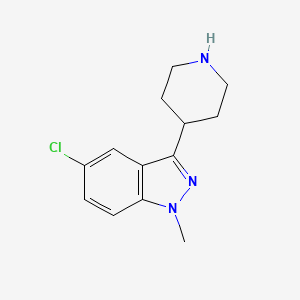
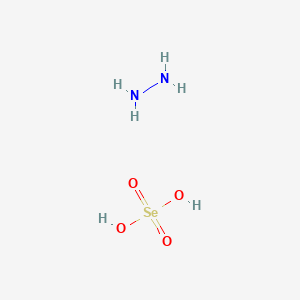
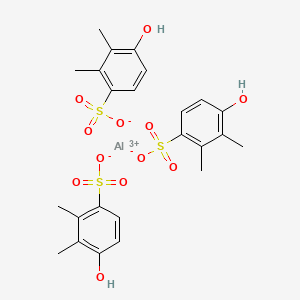

![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
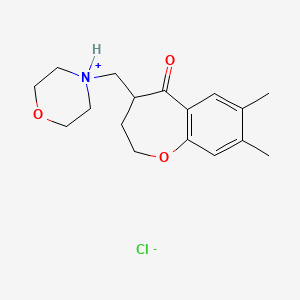
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
